![molecular formula C5H13NO9P2 B14590742 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid CAS No. 61095-10-1](/img/structure/B14590742.png)
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid is a compound that belongs to the class of amino acids It contains a diphosphonoethyl group attached to the amino group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted to an amino acid via a series of reactions. This method typically involves the use of alkyl halides and reductive amination of α-keto acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of organic synthesis, utilizing efficient catalysts and reaction conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and their derivatives, such as:
Alanine: A simple amino acid with a methyl group as its side chain.
Glutamine: An amino acid with an amide group in its side chain.
Cysteine: An amino acid containing a thiol group.
Uniqueness
What sets 3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid apart is its unique diphosphonoethyl group, which imparts distinct chemical properties and potential applications. This structural feature makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
61095-10-1 |
|---|---|
Molecular Formula |
C5H13NO9P2 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
3-(1,1-diphosphonoethylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H13NO9P2/c1-5(16(10,11)12,17(13,14)15)6-2-3(7)4(8)9/h3,6-7H,2H2,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
KVJDUHBKLZHVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(NCC(C(=O)O)O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


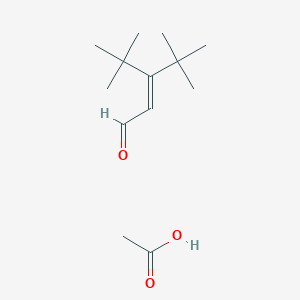
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
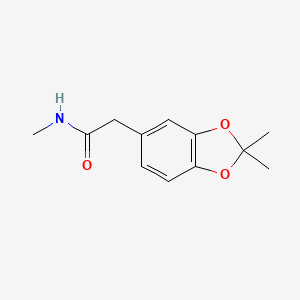
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
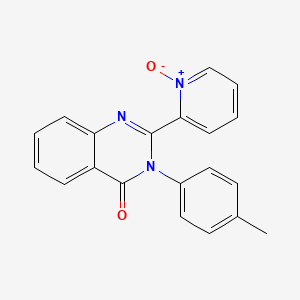
![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
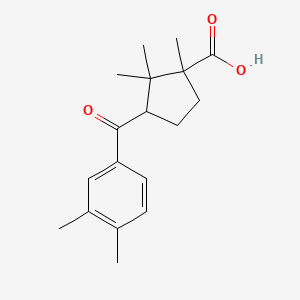
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
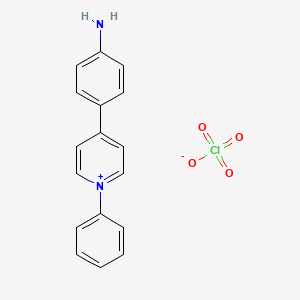
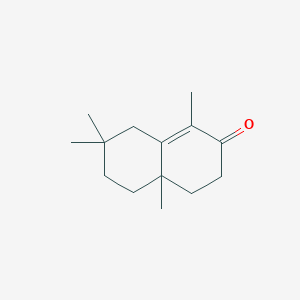
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
